3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been shown to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell growth and survival, and their inhibition can lead to the suppression of tumor growth and angiogenesis .
Mode of Action
It is plausible that, like other triazolo[4,3-a]pyrazine derivatives, it interacts with its targets (potentially c-met/vegfr-2 kinases) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
If it indeed targets c-met/vegfr-2 kinases like its related compounds, it could affect pathways related to cell growth, survival, and angiogenesis .
Result of Action
If it acts similarly to related compounds, it could potentially inhibit the growth of certain cancer cells by targeting c-met/vegfr-2 kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetic anhydride in glacial acetic acid under reflux conditions at 120°C for 6 hours . The reaction mixture is then poured into ice-cold water to precipitate the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of substituted triazolopyridazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Comparison with Similar Compounds
- 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
- 7-Fluoro-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles
- 1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds
Comparison: Compared to these similar compounds, 3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine exhibits unique properties due to the presence of the fluorobenzylthio group, which enhances its biological activity and specificity towards certain molecular targets .
Biological Activity
3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the synthesis, biological activity, and mechanism of action of this compound based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the triazole ring and subsequent substitution reactions to introduce the fluorobenzyl and phenyl groups. The compound's structure is confirmed through various spectroscopic methods such as NMR and mass spectrometry.
Anticancer Activity
Research indicates that compounds within the [1,2,4]triazolo[4,3-b]pyridazine class exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including A549 (lung adenocarcinoma), SGC-7901 (gastric adenocarcinoma), and HT-1080 (fibrosarcoma).
- IC50 Values : Preliminary data suggest that this compound exhibits IC50 values in the low micromolar range (0.008 to 0.012 μM), comparable to known antitumor agents like Combretastatin A-4 (CA-4) .
The mechanism by which this compound exerts its anticancer effects appears to be linked to its ability to disrupt microtubule dynamics:
- Tubulin Polymerization : Studies indicate that the compound inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This disruption is critical for preventing cancer cell proliferation .
- Molecular Binding : Molecular modeling studies suggest that it binds effectively to the colchicine site on microtubules, which is a known target for anticancer drugs .
Data Table: Biological Activity Summary
Activity Type | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Anticancer | A549 | 0.008 | Tubulin polymerization inhibition |
Anticancer | SGC-7901 | 0.014 | Microtubule dynamics disruption |
Anticancer | HT-1080 | 0.012 | Cell cycle arrest at G2/M |
Case Studies
- Antiproliferative Studies : In a study evaluating a series of [1,2,4]triazolo[4,3-b]pyridazines, compounds similar to this compound exhibited significant antiproliferative effects across multiple cancer cell lines with varying IC50 values indicating their potential as therapeutic agents .
- Microtubule Dynamics : Further investigations into the molecular interactions revealed that these compounds could significantly alter microtubule structures in treated cells as evidenced by immunofluorescence assays .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4S/c19-15-8-6-13(7-9-15)12-24-18-21-20-17-11-10-16(22-23(17)18)14-4-2-1-3-5-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWITQNRMBEBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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